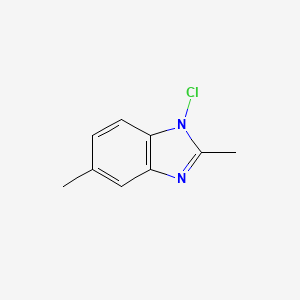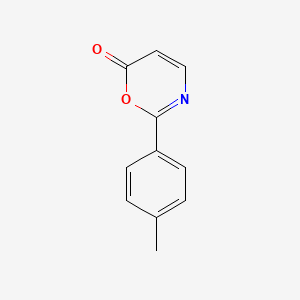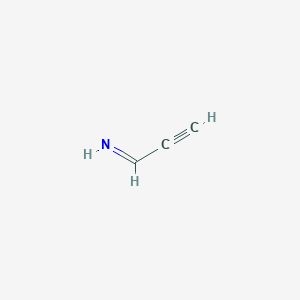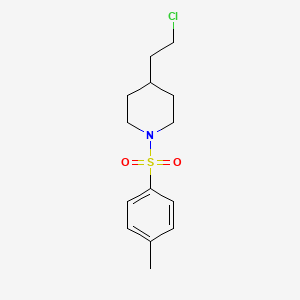![molecular formula C12H17FS2 B14363584 [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene CAS No. 92778-31-9](/img/structure/B14363584.png)
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-fluoroethyl group and two ethylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene typically involves the following steps:
Starting Materials: Benzene, ethylsulfanyl chloride, and 2-fluoroethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Procedure: Benzene is first treated with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate [1,1-Bis(ethylsulfanyl)]benzene. This intermediate is then reacted with 2-fluoroethyl bromide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of [1,1-Bis(ethylsulfinyl)-2-fluoroethyl]benzene or [1,1-Bis(ethylsulfonyl)-2-fluoroethyl]benzene.
Reduction: Formation of [1,1-Bis(ethylsulfanyl)ethyl]benzene.
Substitution: Formation of nitro or bromo derivatives of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of sulfur atoms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological macromolecules.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: Employed as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can form coordination complexes with metal ions, influencing the activity of metalloenzymes. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds:
- [1,1-Bis(methylsulfanyl)-2-fluoroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-chloroethyl]benzene
- [1,1-Bis(ethylsulfanyl)-2-bromoethyl]benzene
Comparison:
- Uniqueness: The presence of both ethylsulfanyl and fluoroethyl groups in [1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene provides a unique combination of electronic and steric effects, making it distinct from its analogs.
- Reactivity: The fluoroethyl group imparts different reactivity compared to chloroethyl or bromoethyl groups, influencing the compound’s behavior in chemical reactions.
- Applications: The specific combination of substituents in this compound may offer advantages in certain applications, such as catalysis or material science, over its similar compounds.
属性
| 92778-31-9 | |
分子式 |
C12H17FS2 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
[1,1-bis(ethylsulfanyl)-2-fluoroethyl]benzene |
InChI |
InChI=1S/C12H17FS2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
IPBKUSNZCGPPLY-UHFFFAOYSA-N |
规范 SMILES |
CCSC(CF)(C1=CC=CC=C1)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



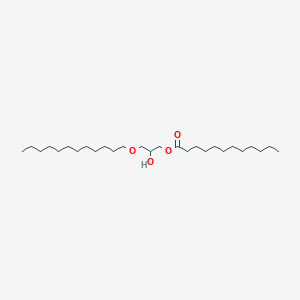
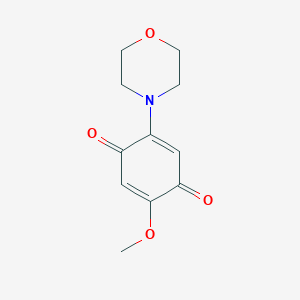
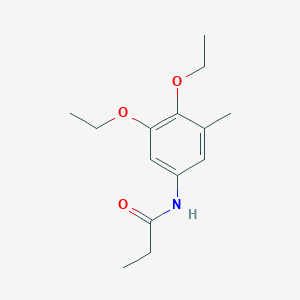
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
